

# A Comparative Analysis of Hexaaquacobalt(II) and Tetrachlorocobaltate(II) Complexes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of two common cobalt(II) complexes: the octahedral **hexaaquacobalt(II)**,  $[Co(H_2O)_6]^{2+}$ , and the tetrahedral tetrachlorocobaltate(II),  $[CoCl_4]^{2-}$ . The distinct differences in their geometry, electronic structure, and magnetic properties, arising from the different ligand environments, are detailed below with supporting experimental data and protocols.

## Physicochemical Properties: A Tabulated Comparison

The following tables summarize the key quantitative data for the two cobalt(II) complexes, highlighting their fundamental differences.



Property	Hexaaquacobalt(II), [Co(H2O)6] <sup>2+</sup>	Tetrachlorocobaltate(II), [CoCl4] <sup>2-</sup>
Appearance	Pink solid (hydrated salts) or pink aqueous solution[1][2]	Blue solid (as a salt) or intense blue solution[1][2]
Coordination Geometry	Octahedral[3]	Tetrahedral[4][5]
Coordination Number	6	4
Ligands	6 x H <sub>2</sub> O (weak-field ligand)[2] [6]	4 x Cl <sup>-</sup> (weak-field ligand)[2]
Electronic Configuration	High-spin d <sup>7</sup> (t <sub>2</sub> g <sup>5</sup> eg <sup>2</sup> )[6]	High-spin d <sup>7</sup> (e <sup>3</sup> t <sub>2</sub> <sup>4</sup> )[7]
Number of Unpaired e <sup>-</sup>	3[8]	3[3]

Table 1: General Properties of **Hexaaquacobalt(II)** and Tetrachlorocobaltate(II).

Spectroscopic / Magnetic Property	Hexaaquacobalt(II), [Co(H₂O)6]²+	Tetrachlorocobaltate(II), [CoCl4] <sup>2-</sup>
λ <sub>max</sub> (Visible)	~512 nm[9]	~690 nm[10]
Molar Absorptivity (ε)	~4.84 L mol <sup>-1</sup> cm <sup>-1</sup> [9]	Significantly higher than $[\text{Co}(\text{H}_2\text{O})_6]^{2+} \text{ (typically > 100 L} \\ \text{mol}^{-1} \text{ cm}^{-1}\text{)}$
Electronic Transition	<sup>4</sup> T <sub>1</sub> g(F) → <sup>4</sup> T <sub>1</sub> g(P) (Laporte forbidden, weak)[6]	<sup>4</sup> A <sub>2</sub> (F) → <sup>4</sup> T <sub>1</sub> (P) (Laporte partially allowed, strong)[11]
Magnetic Moment (μ_eff)	Spin-only: 3.87 B.M.  Experimental: 4.3 – 5.2 B.M.  (due to orbital contribution)[8]  [12]	Spin-only: 3.87 B.M.  Experimental: 4.4 – 4.8 B.M.  (significant orbital contribution)  [7]

Table 2: Spectroscopic and Magnetic Data for Hexaaquacobalt(II) and Tetrachlorocobaltate(II).

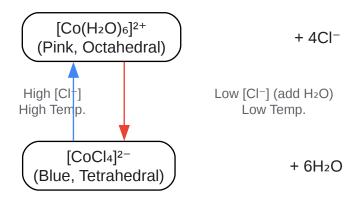
### **Equilibrium and Interconversion**



In aqueous solutions containing chloride ions, **hexaaquacobalt(II)** and tetrachlorocobaltate(II) exist in a reversible equilibrium. The position of this equilibrium is sensitive to both the concentration of chloride ions and the temperature, a classic demonstration of Le Châtelier's principle.[13]

$$[Co(H_2O)_6]^{2+}$$
 (aq) + 4 Cl<sup>-</sup> (aq)  $\rightleftharpoons$  [CoCl<sub>4</sub>]<sup>2-</sup> (aq) + 6 H<sub>2</sub>O (l)

The forward reaction, forming the tetrachlorocobaltate(II) complex, is endothermic. Therefore, increasing the temperature shifts the equilibrium to the right, favoring the formation of the blue  $[CoCl_4]^{2-}$  complex. Conversely, adding excess water will shift the equilibrium to the left, regenerating the pink  $[Co(H_2O)_6]^{2+}$  complex.



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Caption: Equilibrium between **hexaaquacobalt(II)** and tetrachlorocobaltate(II).

## **Experimental Protocols**Synthesis

Protocol 1: Preparation of **Hexaaquacobalt(II)** Chloride Solution (0.1 M)

- Materials: Cobalt(II) chloride hexahydrate (CoCl<sub>2</sub>·6H<sub>2</sub>O, M.W. 237.93 g/mol ), deionized water, 100 mL volumetric flask, analytical balance.
- Procedure:
  - 1. Accurately weigh 2.38 g of CoCl<sub>2</sub>·6H<sub>2</sub>O.



- 2. Transfer the solid to the 100 mL volumetric flask.
- 3. Add approximately 50 mL of deionized water and swirl to dissolve the solid completely.
- 4. Once dissolved, dilute the solution to the 100 mL mark with deionized water.
- 5. Stopper the flask and invert several times to ensure homogeneity. The resulting solution is approximately  $0.1 \text{ M} [\text{Co}(\text{H}_2\text{O})_6]^{2+}$  and will be pink.

Protocol 2: In-situ Preparation of Tetrachlorocobaltate(II)

- Materials: 0.1 M [Co(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup> solution (from Protocol 1), concentrated hydrochloric acid (~12 M HCl), test tube or beaker.
- Procedure:
  - 1. Place 5 mL of the 0.1 M  $[Co(H_2O)_6]^{2+}$  solution into a test tube.
  - 2. In a fume hood, carefully and slowly add concentrated HCl dropwise to the pink solution while gently swirling.
  - 3. Observe the color change from pink to violet and finally to an intense blue, indicating the formation of the [CoCl<sub>4</sub>]<sup>2-</sup> complex. The high concentration of chloride ions shifts the equilibrium to favor the product.

#### Characterization

Protocol 3: UV-Visible Spectroscopic Analysis

- Instrumentation: A standard UV-Visible spectrophotometer.
- Procedure:
  - 1. Record the UV-Vis spectrum of the 0.1 M  $[Co(H_2O)_6]^{2+}$  solution from 350 nm to 800 nm, using deionized water as a blank. Identify the  $\lambda_{max}$ , which should be around 512 nm.[9] Note the low absorbance value.

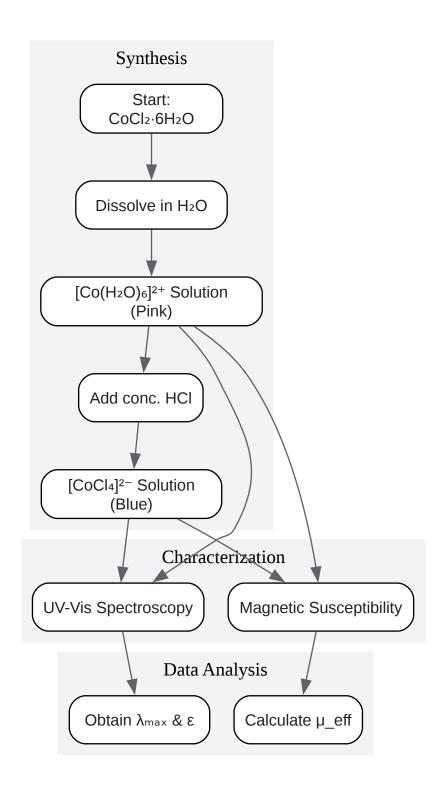


- 2. Record the UV-Vis spectrum of the blue [CoCl<sub>4</sub>]<sup>2-</sup> solution prepared in Protocol 2. A 1:10 dilution with concentrated HCl may be necessary to bring the absorbance within the instrument's linear range. Use concentrated HCl as the blank.
- 3. Identify the characteristic absorption bands for the tetrahedral complex, noting the  $\lambda_{\text{max}}$  around 690 nm and the significantly higher molar absorptivity compared to the hexaaqua complex.[10]

Protocol 4: Determination of Magnetic Susceptibility (Evans Method)

- Instrumentation: NMR spectrometer, Evans balance tubes.
- Procedure:
  - 1. Prepare a reference tube containing a known solvent (e.g., D<sub>2</sub>O) with a small amount of an internal standard (e.g., tert-butanol).
  - 2. Prepare a sample tube containing a solution of the cobalt complex (e.g., 0.1 M  $[Co(H_2O)_6]^{2+}$  in  $D_2O)$  with the same concentration of the internal standard.
  - 3. Acquire the <sup>1</sup>H NMR spectrum for both the reference and the sample tubes.
  - 4. Measure the chemical shift difference ( $\Delta\delta$ ) of the internal standard between the two spectra.
  - 5. Calculate the molar magnetic susceptibility ( $\chi_m$ ) and the effective magnetic moment ( $\mu$ \_eff) using the appropriate equations, which relate  $\Delta\delta$  to the concentration and temperature of the sample.[1] This method can be applied to both complexes, using appropriate solvents.





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Caption: Experimental workflow for synthesis and characterization of cobalt complexes.

### **Ligand Field Theory and Electronic Structure**



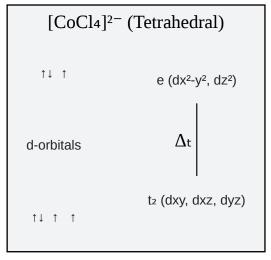


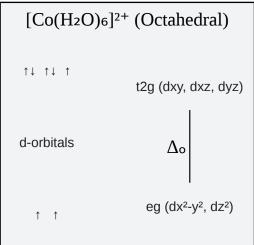


The observed differences in color and magnetic properties are explained by Ligand Field Theory (LFT). The arrangement and nature of the ligands dictate how the d-orbitals of the central Co<sup>2+</sup> ion are split in energy.

- [Co(H<sub>2</sub>O)<sub>6</sub>]<sup>2+</sup> (Octahedral): The six water ligands create an octahedral field, splitting the dorbitals into a lower energy t<sub>2</sub>g set and a higher energy e\_g set. Water is a weak-field ligand, resulting in a small energy gap (Δ<sub>0</sub>). For a d<sup>7</sup> ion, this leads to a high-spin configuration (t<sub>2</sub>g<sup>5</sup> e\_g<sup>2</sup>) with three unpaired electrons. The electronic transitions are Laporte-forbidden, leading to low molar absorptivity and a pale pink color.[3][6]
- [CoCl<sub>4</sub>]<sup>2-</sup> (Tetrahedral): The four chloride ligands create a tetrahedral field, which has an inverted and smaller splitting pattern (Δ<sub>t</sub>) compared to octahedral. The d-orbitals split into a lower energy e set and a higher energy t<sub>2</sub> set. The smaller splitting energy ensures a high-spin configuration (e<sup>3</sup> t<sub>2</sub><sup>4</sup>) with three unpaired electrons. The lack of a center of symmetry in the tetrahedral geometry partially relaxes the Laporte selection rule, resulting in much more intense d-d transitions and the characteristic deep blue color.[3][11]







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Caption: d-orbital splitting diagrams for high-spin Co(II) complexes.

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